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Compound of Interest

Compound Name:
4-Methoxy-3-nitro-N-

phenylbenzamide

Cat. No.: B1607317 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Methoxy-3-
nitro-N-phenylbenzamide, a valuable compound in medicinal chemistry and drug discovery.

This document details two primary synthetic pathways, including step-by-step experimental

protocols, quantitative data, and process visualizations to aid in research and development.

Introduction
4-Methoxy-3-nitro-N-phenylbenzamide is a nitro-substituted benzamide derivative with the

molecular formula C₁₄H₁₂N₂O₄ and a molecular weight of 272.26 g/mol .[1][2] Its structure

features a benzamide core with a methoxy group at the 4-position and a nitro group at the 3-

position of the benzene ring, with the amide nitrogen bonded to a phenyl group.[1] This

compound is typically a light tan solid with low solubility in water.[3] Its chemical structure and

substitution pattern make it a subject of interest for further chemical modifications and

biological screening in drug development programs.

Physicochemical Properties
A summary of the key physicochemical properties of 4-Methoxy-3-nitro-N-phenylbenzamide
is presented in the table below.
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Property Value Reference

Molecular Formula C₁₄H₁₂N₂O₄ [1][2]

Molecular Weight 272.26 g/mol [1][2]

Physical Appearance Light tan solid [3]

Melting Point 162-163 °C [4]

Solubility in Water < 0.1 mg/mL at 15 °C [3]

LogP 2.37 [1]

Synthetic Pathways
Two primary synthetic routes for the preparation of 4-Methoxy-3-nitro-N-phenylbenzamide
have been identified and are detailed below.

Pathway 1: Two-Step Synthesis from 3-Nitro-4-
chlorobenzoic Acid
This pathway involves an initial amidation reaction followed by a nucleophilic aromatic

substitution (etherification).

3-Nitro-4-chlorobenzoic Acid

3-Nitro-4-chlorobenzoyl aniline

Aniline, Thionyl Chloride

4-Methoxy-3-nitro-N-phenylbenzamide

Sodium Methoxide, Methanol
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Pathway 1: Synthesis from 3-Nitro-4-chlorobenzoic Acid

Experimental Protocol:

Step 1: Synthesis of 3-Nitro-4-chlorobenzoyl aniline[4]

To a reaction vessel, add 3-nitro-4-chlorobenzoic acid (1 equivalent), chlorobenzene as the

solvent, and aniline (1.05 equivalents).

Heat the mixture to 70-80 °C with stirring.

Slowly add thionyl chloride (1.5 equivalents) dropwise.

After the addition is complete, heat the reaction mixture to 100 °C and maintain for 2 hours.

Cool the reaction to room temperature and quench by the addition of water.

The product is isolated by filtration, washed with water, and dried to yield 3-nitro-4-

chlorobenzoyl aniline.

Step 2: Synthesis of 4-Methoxy-3-nitro-N-phenylbenzamide[4]

In a reaction vessel, dissolve 3-nitro-4-chlorobenzoyl aniline (1 equivalent) in methanol.

Add sodium methoxide (1.1 equivalents) to the solution.

Heat the mixture to reflux and maintain for 8 hours.

Cool the reaction mixture to allow for precipitation of the product.

Isolate the solid by filtration, wash with water, and dry to obtain 4-Methoxy-3-nitro-N-
phenylbenzamide.

Quantitative Data for Pathway 1:
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Step Product Yield (%) Purity (%)
Melting
Point (°C)

Physical
State

1

3-Nitro-4-

chlorobenzoyl

aniline

97 98.5 128-130 Brown solid

2

4-Methoxy-3-

nitro-N-

phenylbenza

mide

94.9 99.0 162-163 Yellow solid

Pathway 2: Direct Amidation of 4-Methoxy-3-
nitrobenzoic Acid
This pathway involves the direct formation of the amide bond between 4-Methoxy-3-

nitrobenzoic acid and aniline. This is a more direct route, and the reaction can be facilitated by

converting the carboxylic acid to a more reactive acyl chloride intermediate in situ or in a

separate step.

Acyl Chloride Formation (Optional Step)

4-Methoxy-3-nitrobenzoic Acid

4-Methoxy-3-nitrobenzoyl chloride

Thionyl Chloride

4-Methoxy-3-nitro-N-phenylbenzamide

Aniline
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Pathway 2: Synthesis from 4-Methoxy-3-nitrobenzoic Acid
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Experimental Protocol:

Method A: Two-Step via Acyl Chloride[5][6]

Formation of 4-Methoxy-3-nitrobenzoyl chloride: In a round-bottomed flask, add 4-Methoxy-

3-nitrobenzoic acid (1 equivalent) and thionyl chloride (2-3 equivalents).

Heat the mixture at reflux for 2-3 hours.

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the

crude 4-Methoxy-3-nitrobenzoyl chloride.

Amide Formation: Dissolve the crude acyl chloride in a suitable anhydrous solvent such as

dichloromethane or toluene.

Cool the solution in an ice bath and add aniline (1 equivalent) and a base such as pyridine or

triethylamine (1.1 equivalents) dropwise.

Allow the reaction to warm to room temperature and stir for 4-6 hours.

Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a

saturated sodium bicarbonate solution, and finally with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by recrystallization or column chromatography.

Method B: One-Pot with a Coupling Agent[2][7]

In a reaction vessel, dissolve 4-Methoxy-3-nitrobenzoic acid (1 equivalent), aniline (1

equivalent), and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC) (1.2 equivalents) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) in an

anhydrous solvent like N,N-Dimethylformamide (DMF) or dichloromethane.

Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents).

Stir the reaction mixture at room temperature for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography.

Once the reaction is complete, dilute with an organic solvent and wash sequentially with

dilute acid, saturated sodium bicarbonate solution, and brine.

Dry the organic phase, concentrate, and purify the product as described in Method A.

Experimental Workflow Overview
The general workflow for the synthesis and purification of 4-Methoxy-3-nitro-N-
phenylbenzamide is depicted below.

Reaction Setup Reagent Addition Reaction Monitoring (TLC) Workup & Extraction Purification (Recrystallization/Chromatography) Characterization (NMR, MS, MP)

Click to download full resolution via product page

General Experimental Workflow

Characterization Data
The final product, 4-Methoxy-3-nitro-N-phenylbenzamide, can be characterized using

standard analytical techniques.

¹H and ¹³C NMR Spectroscopy: Provides confirmation of the chemical structure.[3][8]

Mass Spectrometry: Confirms the molecular weight of the compound.[3]

Melting Point Analysis: A sharp melting point is indicative of high purity.

Infrared Spectroscopy: To identify the characteristic functional groups (amide C=O, N-H, nitro

NO₂).

Conclusion
This technical guide has outlined two viable synthetic pathways for the preparation of 4-
Methoxy-3-nitro-N-phenylbenzamide. Pathway 1, a two-step process starting from 3-nitro-4-

chlorobenzoic acid, is well-documented with reported yields and purities. Pathway 2 offers a
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more direct approach from 4-Methoxy-3-nitrobenzoic acid, with flexibility in the choice of

amidation method. The provided experimental protocols and data will be a valuable resource

for researchers in the fields of organic synthesis and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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